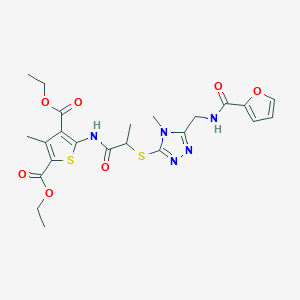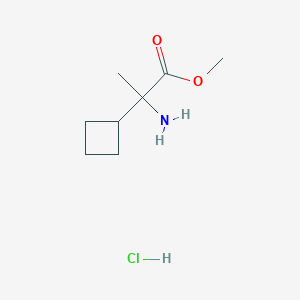![molecular formula C26H22ClN3 B2516972 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-97-8](/img/structure/B2516972.png)
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazolo[4,3-c]quinoline class, which is known for its potential biological activities and applications in molecular sensing and photovoltaic devices. The core structure of this compound is based on the pyrazolo[4,3-c]quinoline scaffold, which has been extensively studied for its versatile properties and applications in various fields, including organic electronics and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves the formation of C-N bonds and can be achieved through palladium-catalyzed intramolecular reactions. For instance, 1H-pyrazolo[4,3-c]quinolines can be prepared from 4-chloroquinoline-3-carbaldehyde hydrazones via palladium-catalyzed C-N bond formation and concurrent hydrazine N-N bond fission . Additionally, dehydrogenative [2 + 2 + 1] heteroannulation has been employed to access pyrazolo[3,4-c
Wissenschaftliche Forschungsanwendungen
Structural and Supramolecular Chemistry
Hydrazone and pyrazolo[3,4-b]quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties. The synthesis and molecular structures of these compounds involve complex reactions that yield products with potential value in medicinal chemistry. Specifically, the formation of hydrazone derivatives through dry grinding and methanol presence underlines their structural versatility and potential for developing new pharmacologically active compounds (Kumara et al., 2016).
Optical and Electronic Materials
The structural and optical properties of pyrazolo[3,2-c]quinoline derivatives thin films have been extensively studied. These compounds exhibit polycrystallinity in their as-synthesized powder form and form nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength indicate their utility in optoelectronic applications, such as photovoltaic devices (Zeyada et al., 2016).
Anticancer Research
Quinoxaline derivatives are known for their industrial and pharmaceutical applications, including potential anticancer activities. The synthesis of isoxazolquinoxalin (IZQ) derivatives and their structural confirmation through single crystal X-ray diffraction highlight the intricate design of molecules aimed at targeting specific cancer proteins. Docking studies suggest the promising anticancer activity of these compounds, underscoring their importance in drug discovery (Abad et al., 2021).
Photovoltaic Applications
The photovoltaic properties of pyrazolo[3,2-c]quinoline derivatives have been explored for their applications in organic–inorganic photodiode fabrication. These compounds show promising electrical properties and photovoltaic sensitivity under illumination, indicating their potential in improving the efficiency of photodiodes and related devices (Zeyada et al., 2016).
Antibacterial and Antifungal Activity
New pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones have shown significant antibacterial and antifungal activities. These findings underscore the potential of pyrazolo[4,3-c]quinoline compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Hassan, 2013).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-4-18-7-9-19(10-8-18)25-22-15-28-24-12-5-16(2)13-21(24)26(22)30(29-25)20-11-6-17(3)23(27)14-20/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRADSHSPHMLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)



![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

